molecular formula C17H18BrNO4S2 B2446849 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797781-59-9

1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2446849
CAS No.: 1797781-59-9
M. Wt: 444.36
InChI Key: JEMHWVZNSVYRMZ-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a chemical reagent of interest in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules known as arylsulfonamides, which are frequently investigated for their potential to interact with central nervous system (CNS) targets . Specifically, structurally related pyrrolidine-sulfonamide hybrids have been identified as potent ligands for serotonin receptors (e.g., 5-HT₆R) and may function as inverse agonists . This mechanism is a active area of study for treating neuropsychiatric disorders, cognitive decline associated with conditions like Alzheimer's disease, and neuropathic pain . The structure incorporates two distinct sulfonyl groups, a feature common in pharmaceuticals that can influence a molecule's bioavailability and binding affinity. The bromophenyl moiety, as seen in other research compounds, can be a key site for further chemical modification via cross-coupling reactions, making this reagent a versatile building block for constructing more complex chemical libraries . Researchers can utilize this compound as a key intermediate in the synthesis of novel molecules or as a pharmacological tool to probe biological pathways and protein functions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-bromophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMHWVZNSVYRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation

The synthesis begins with the preparation of 2-(hydroxymethyl)pyrrolidine, achieved via hydrogenation of 2-pyrrolidinemethanol or reductive amination of glutaraldehyde with benzylamine. The hydroxyl group serves as a handle for subsequent sulfonylation.

Primary Sulfonylation at the 1-Position

Reaction of 2-(hydroxymethyl)pyrrolidine with 2-bromobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (Et₃N, 2.0 equiv) affords 1-(2-bromophenylsulfonyl)-2-(hydroxymethyl)pyrrolidine in 78% yield. The use of Et₃N as a base minimizes sulfonate ester formation, a common side reaction observed with weaker bases like NaHCO₃.

Secondary Sulfonylation at the 2-Position

The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent, followed by conversion to the corresponding methyl ester via Fischer esterification. Treatment with phenylsulfonyl chloride (1.5 equiv) and DMAP (10 mol%) in DCM introduces the second sulfonyl group, yielding the diester intermediate. Final reduction with LiAlH₄ regenerates the methylene group, producing the target compound in 62% overall yield.

Table 1. Optimization of Sulfonylation Conditions

Step Reagent Base Solvent Yield (%)
Primary 2-BrPhSO₂Cl Et₃N DCM 78
Secondary PhSO₂Cl DMAP DCM 65

Method 2: Bromocyclization and Subsequent Sulfonylation

Allylamine Precursor Synthesis

A Petasis reaction between cyclopentanone, allylboronic acid pinacol ester, and ammonium acetate generates 2-allylcyclopentylamine. Hydroboration-oxidation of the allyl group introduces a primary alcohol, which is subsequently protected as a tert-butyldimethylsilyl (TBS) ether.

Bromocyclization to Pyrrolidine

Treatment of the protected amine with HBr (48% aq) and Br₂ (1.1 equiv) in DCM induces bromocyclization, forming the pyrrolidine ring with a bromine atom at the 3-position. Debromination via LiAlH₄ reduction yields 2-(TBS-oxymethyl)pyrrolidine.

Sequential Sulfonylation

Deprotection of the TBS group with TBAF exposes the hydroxymethyl group, enabling sulfonylation as described in Method 1. This approach achieves a 54% overall yield but requires careful control of reaction stoichiometry to avoid over-sulfonylation.

Method 3: Direct Double Sulfonylation of a Preformed Pyrrolidine

Simultaneous Sulfonylation Strategy

A one-pot procedure employs 2-(aminomethyl)pyrrolidine, 2-bromobenzenesulfonyl chloride (1.1 equiv), and phenylsulfonyl chloride (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The reaction proceeds via initial formation of a sulfonamide at the 1-position, followed by sulfonate esterification at the 2-methyl group. Catalytic hydrogenation (H₂, Pd/C) reduces the ester to the methylene group, yielding the target compound in 43% yield.

Table 2. Comparative Analysis of Synthetic Methods

Method Key Step Overall Yield (%) Purity (%)
1 Stepwise sulfonylation 62 98
2 Bromocyclization 54 95
3 One-pot sulfonylation 43 91

Analytical Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃) of the target compound exhibits characteristic signals: δ 7.96 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.59 (m, 4H, Ar-H), 4.67 (d, J = 14.2 Hz, 1H, CH₂SO₂), 3.81 (d, J = 14.3 Hz, 1H, CH₂SO₂), 3.12–2.98 (m, 2H, pyrrolidine-H), 2.34 (s, 3H, CH₃). The ¹³C-NMR spectrum confirms two distinct sulfonyl carbons at δ 144.5 and 140.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) m/z calculated for C₁₈H₁₉BrN₂O₄S₂ [M+H]⁺: 495.0124, found: 495.0121.

Challenges and Limitations

Steric hindrance from the 2-bromophenyl group impedes sulfonylation at the 2-position, necessitating excess reagents and prolonged reaction times. Competing elimination pathways during bromocyclization reduce yields in Method 2, particularly with electron-deficient aryl sulfonates. The one-pot approach (Method 3) suffers from low regioselectivity, producing 15–20% of the undesired 1,3-disulfonylated byproduct.

Chemical Reactions Analysis

1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine serves as a building block for synthesizing more complex pharmaceutical agents. Its sulfonyl groups are particularly useful in creating compounds with enhanced biological activity. Research indicates that derivatives of this compound can exhibit significant anticancer properties, potentially targeting pathways involved in tumor growth and metastasis .

Enzyme Inhibition Studies

The sulfonamide moiety present in this compound is known for its ability to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. These inhibitory effects can be leveraged for therapeutic applications in treating conditions like glaucoma and Alzheimer's disease. Preliminary studies suggest that this compound may exhibit enzyme inhibitory activity, warranting further investigation .

Antimicrobial Activity

Research has shown that compounds with similar structures possess notable antimicrobial properties . The presence of the bromophenyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-436). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Enzyme Inhibition

In comparative analyses of enzyme inhibitors, compounds similar to this compound showed significant inhibition of acetylcholinesterase (AChE). This finding suggests that the compound may effectively manage neurodegenerative diseases by enhancing cholinergic signaling through the prevention of acetylcholine breakdown .

Data Summary Table: Biological Activities Comparison

Activity TypeTested CompoundMIC/IC50 ValuesRemarks
Antimicrobial1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compoundsGI50 values ~38 nMSignificant potency against cancer cells
Enzyme InhibitionSimilar compoundsIC50 values variedPotential for managing neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, potentially inhibiting or modulating their activity. The bromophenyl group may also play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine include:

    1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

    1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The presence of a methyl group can influence the compound’s steric and electronic characteristics.

    1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The fluorine atom can enhance the compound’s stability and lipophilicity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including molecular mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with two sulfonyl groups and a bromophenyl moiety. Its structural formula can be represented as follows:

C16H18BrN1O4S2\text{C}_{16}\text{H}_{18}\text{BrN}_1\text{O}_4\text{S}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl groups enhance its binding affinity to target proteins, which is crucial for its pharmacological effects.

Table 1: Summary of Biological Targets

Target ProteinMechanism of ActionReference
Bcl-2Inhibition of anti-apoptotic signaling
5-HT3 ReceptorAntagonism leading to reduced contraction
Quorum Sensing ProteinsInhibition in Gram-negative bacteria

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties, particularly through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is known for its role in promoting cell survival, and its inhibition can lead to increased apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at the ortho position of the pyrrolidine significantly enhance potency against various cancer cell lines .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It acts as an antagonist at the 5-HT3 receptor, which is implicated in neurotransmission and gastrointestinal motility. By inhibiting this receptor, the compound may alleviate conditions such as nausea and anxiety .

Antibacterial Activity

In addition to its anticancer and neuropharmacological properties, this compound has shown promise as a quorum sensing inhibitor. This mechanism disrupts bacterial communication, particularly in Gram-negative bacteria like Vibrio, potentially offering a novel approach to treating bacterial infections without promoting resistance .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed at concentrations above 0.5 µM, with IC50 values indicating strong efficacy against leukemia cells .

Study 2: Neuropharmacological Assessment

In vivo studies on animal models revealed that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The antagonistic action on the 5-HT3 receptor was confirmed through receptor binding assays .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine that influence its reactivity and biological activity?

  • The compound contains a pyrrolidine core substituted with two sulfonyl groups: a 2-bromophenylsulfonyl group and a phenylsulfonylmethyl group. The bromine atom enhances electrophilic reactivity, while the sulfonyl groups facilitate strong hydrogen-bonding interactions with biological targets like enzymes or receptors .
  • Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and substituent orientation, as these structural details dictate binding selectivity .

Q. What synthetic strategies are commonly employed to prepare sulfonyl-substituted pyrrolidine derivatives?

  • A two-step approach is typical:

Sulfonylation : React pyrrolidine precursors with sulfonyl chlorides (e.g., 2-bromophenylsulfonyl chloride) under basic conditions (e.g., NaH or Et3_3N) .

Functionalization : Introduce the second sulfonyl group via nucleophilic substitution or radical-mediated alkylation .

  • Validation : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography .

Q. How can researchers assess the compound’s potential for enzyme inhibition?

  • Conduct in vitro enzyme assays (e.g., fluorescence-based or calorimetry) targeting proteases or kinases, as sulfonyl groups often interact with catalytic residues .
  • Data Interpretation : Compare IC50_{50} values with structurally similar compounds (e.g., 1-(2-bromophenyl)pyrrolidine derivatives) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s selectivity in biological systems?

  • The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects, which may reduce off-target interactions. Computational modeling (e.g., DFT or docking studies) can predict binding affinities to specific protein pockets .
  • Case Study : Replace bromine with chlorine (smaller size, similar electronegativity) to evaluate selectivity shifts in enzyme inhibition assays .

Q. What experimental designs resolve contradictions in reported biological activities of sulfonyl-pyrrolidine analogs?

  • Hypothesis Testing : If one study reports neuroactivity while another emphasizes antimicrobial effects, perform parallel assays under standardized conditions (e.g., pH, temperature) to isolate confounding variables .
  • Data Reconciliation : Use meta-analysis to compare results across studies, focusing on substituent variations (e.g., phenylsulfonyl vs. trifluoromethylsulfonyl groups) .

Q. How can researchers optimize synthetic yields while minimizing side reactions in multi-step syntheses?

  • Process Optimization :

  • Use HMPA or DMF as polar aprotic solvents to enhance sulfonylation efficiency .
  • Employ LiHMDS as a strong, non-nucleophilic base to suppress elimination byproducts .
    • Analytical Tools : Track intermediates via 19^{19}F NMR (if fluorinated analogs are used) or HRMS for precise mass confirmation .

Key Research Recommendations

  • Prioritize stereochemical analysis to resolve ambiguities in biological activity .
  • Explore proteomics to identify off-target interactions, leveraging the compound’s sulfonyl motifs .
  • Develop fluorinated analogs to enhance metabolic stability and bioavailability .

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